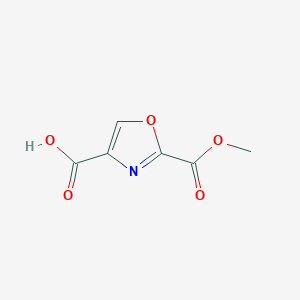

2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid, is a derivative of oxazole, which is a five-membered heterocyclic compound containing both nitrogen and oxygen in the ring. The methoxycarbonyl group attached to the oxazole ring indicates the presence of an ester functional group, which can be involved in various chemical reactions and is significant in the synthesis of peptides and other organic compounds.

Synthesis Analysis

The synthesis of oxazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-alkoxy-5(4H)-oxazolones, which are structurally related to the compound , has been achieved from urethane-protected amino acids. These compounds were obtained and their crystal structures were determined, providing insight into the geometry of the oxazolone ring and the electronic delocalization within the molecule . Additionally, the synthesis of 2-oxazoline-4-carboxylates through a formal [3+2] cycloaddition reaction catalyzed by tin(IV) chloride has been reported, demonstrating high diastereoselectivity and potential for creating biologically important chiral derivatives .

Molecular Structure Analysis

The molecular structure of oxazole derivatives has been extensively studied through methods such as X-ray diffraction and ab initio calculations. The bond distances and angles within the oxazole ring, as well as the interactions between substituents and the ring, are crucial for understanding the reactivity and properties of these molecules. For example, the bond distance from C2 to the exocyclic O(2) atom in 2-alkoxy-5(4H)-oxazolones suggests significant electron delocalization in the CN π-system .

Chemical Reactions Analysis

Oxazole derivatives participate in a variety of chemical reactions. The reactivity of the methoxycarbonyl group allows for transformations such as alkylation, cycloaddition, and condensation reactions. For example, the alkylation of a triazole derivative containing a methoxycarbonyl group has been studied, leading to the formation of different alkylated products depending on the reactant ratio . Moreover, the cycloaddition reactions involving oxazole derivatives can lead to highly diastereoselective products, which are valuable in the synthesis of chiral compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the functional groups present and the overall molecular structure. The presence of both ester and oxazole functionalities suggests that these compounds may have unique solubility, boiling points, and stability characteristics. The electronic structure of the oxazole ring, as indicated by bond lengths and angles, can affect the acidity, basicity, and nucleophilicity of the molecule . These properties are essential for understanding the behavior of these compounds in various environments and their potential applications in chemical synthesis and pharmaceuticals.

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

Synthetic Utility :2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid and its derivatives are widely utilized in organic synthesis, especially in the construction of complex molecules. The compound's unique structural framework allows for versatile chemical reactions, leading to the formation of various heterocyclic compounds and intermediates. For instance, it has been used in the synthesis of isoaxazole- and oxazole-4-carboxylic acids derivatives through controlled isomerization processes (Serebryannikova et al., 2019). Moreover, its involvement in the synthesis of 1,4-disubstituted 1,2,3-triazoles under metal-free conditions indicates its potential in generating new chemical entities, which can be crucial in drug discovery and material science (Das et al., 2019).

Catalytic Activity :The compound's derivatives have shown catalytic activity, particularly in the formation of Cu(II) complexes, which are utilized as catalysts in certain chemical reactions. For example, the formation of stable complexes with Cu(II) ions in non-aqueous medium and their use as catalysts in addition reactions of terminal alkynes to imines has been documented (Drabina et al., 2010). This highlights the compound's potential in catalysis and organic synthesis.

Applications in Material Science

Fluorescence Probes :Derivatives of this compound have been studied for their solvatochromism properties, making them potential candidates for fluorescence probes. The modulation of fluorescence band shift and intensity by protonation or complexation with silver ions has been explored, indicating potential applications in sensing technologies (Ihmels et al., 2000).

Safety and Hazards

The safety information for 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-methoxycarbonyl-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5/c1-11-6(10)4-7-3(2-12-4)5(8)9/h2H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZZNPZAFJRZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885704-73-4 |

Source

|

| Record name | 2-(methoxycarbonyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)

![Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2515397.png)

![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515398.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2515402.png)

![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)